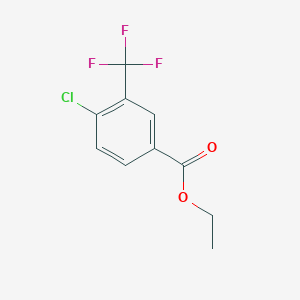

Ethyl 4-chloro-3-(trifluoromethyl)benzoate

Description

Ethyl 4-chloro-3-(trifluoromethyl)benzoate (CAS: 773134-81-9) is an aromatic ester derivative characterized by a benzoate core substituted with a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. This compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing urea derivatives, kinase inhibitors, and other bioactive molecules . Its structural features, including electron-withdrawing groups (-Cl and -CF₃), enhance stability and influence reactivity in nucleophilic substitution or coupling reactions. The compound is commercially available in high purity (lab-grade) and is typically synthesized via esterification of the corresponding benzoic acid precursor .

Properties

IUPAC Name |

ethyl 4-chloro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRYXJCSMVVDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267308 | |

| Record name | Ethyl 4-chloro-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-81-9 | |

| Record name | Ethyl 4-chloro-3-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Suzuki–Miyaura coupling, where 4-chloro-3-(trifluoromethyl)phenylboronic acid is reacted with ethyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically using a solvent like toluene or dimethylformamide .

Industrial Production Methods

On an industrial scale, the production of ethyl 4-chloro-3-(trifluoromethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Products such as 4-azido-3-(trifluoromethyl)benzoate or 4-thio-3-(trifluoromethyl)benzoate.

Reduction: 4-chloro-3-(trifluoromethyl)benzyl alcohol.

Hydrolysis: 4-chloro-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 4-chloro-3-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to interact with different reagents, leading to the formation of novel derivatives. For instance, it has been utilized in reactions with sulfur tetrafluoride to create fluorinated analogues of various acids, showcasing its utility in synthesizing compounds with desired properties.

Table 1: Key Reactions Involving Ethyl 4-chloro-3-(trifluoromethyl)benzoate

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Fluorination | Sulfur tetrafluoride | Fluorinated analogues |

| Esterification | Alcohols (e.g., methanol, ethanol) | Esters of trifluoromethyl benzoates |

| Coupling Reactions | Various coupling agents (e.g., DCC) | Salicylanilide derivatives |

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications, particularly due to the presence of the trifluoromethyl group, which often enhances biological activity. Studies have indicated that compounds with trifluoromethyl groups can improve drug potency by interacting favorably with biological targets. This interaction can modify the pKa of adjacent functional groups through hydrogen bonding with proteins, which may lead to increased efficacy in drug formulations .

Case Study: Antifungal Activity

A study evaluated the antifungal properties of salicylanilide derivatives, including those esterified with 4-(trifluoromethyl)benzoic acid. The results indicated that while some derivatives exhibited significant antifungal activity against various strains of Candida and filamentous fungi, others showed limited solubility, complicating their evaluation .

Table 2: Antifungal Activity of Salicylanilide Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Active Against |

|---|---|---|

| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | 0.49 µmol/L | Candida strains |

| Salicylanilide 4-(trifluoromethyl) benzoates | Not determined due to low solubility | Various fungal strains |

Environmental Interactions

Research has also indicated that ethyl 4-chloro-3-(trifluoromethyl)benzoate can be partially degraded by aerobic bacteria, suggesting potential environmental interactions and implications for its use in industrial applications. This aspect is crucial for understanding the compound's environmental impact and biodegradability.

Synthesis of Medical Intermediates

The compound is also noted for its role in synthesizing intermediates for pharmaceuticals. For example, it is a precursor for the anticancer drug sorafenib, which targets multiple kinases involved in tumor growth and angiogenesis . The efficient synthesis of such intermediates is vital for the development of effective therapies.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-chloro-3-(trifluoromethyl)benzoate belongs to a broader class of substituted benzoate esters. Below is a detailed comparison with structurally and functionally related compounds, supported by research data:

Structural Analogues with Halogen/Trifluoromethyl Substitutions

Ureido and Carbamate Derivatives

- Ethyl 4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-3-nitrobenzoate (EZ6): Combines urea and nitro groups for kinase inhibition. Exhibits IC₅₀ values <1 µM against hepatocellular carcinoma cells, outperforming non-fluorinated analogues due to enhanced electron-withdrawing effects .

- Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)carbamate (I-26) :

Isocyanate Precursors

- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (CAS: 609-15-4) :

Key Research Findings

- Reactivity : The chlorine atom at the 4-position in ethyl 4-chloro-3-(trifluoromethyl)benzoate facilitates nucleophilic aromatic substitution, while the -CF₃ group stabilizes intermediates in Suzuki-Miyaura couplings .

- Biological Activity : Ureido derivatives exhibit superior anticancer activity compared to methyl or ethyl variants without halogen substitution (e.g., 10k in shows 91.5% yield and potent EGFR inhibition) .

- Thermal Stability : Fluorinated analogues (e.g., Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate) demonstrate higher thermal stability (decomposition >300°C) due to strong C-F bonds .

Biological Activity

Ethyl 4-chloro-3-(trifluoromethyl)benzoate is a compound of significant interest due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

Ethyl 4-chloro-3-(trifluoromethyl)benzoate has the molecular formula C₁₀H₈ClF₃O₂, characterized by the presence of a trifluoromethyl group and a chlorine atom attached to a benzoate structure. The trifluoromethyl group is known to enhance the biological properties of compounds, influencing their interaction with biological targets and potentially improving drug potency through mechanisms such as altering pKa values via hydrogen bonding interactions with proteins .

Antimicrobial Properties

Research indicates that compounds similar to ethyl 4-chloro-3-(trifluoromethyl)benzoate exhibit notable antimicrobial activities. For instance, studies on various salicylanilide derivatives have shown that the incorporation of trifluoromethyl groups can significantly enhance antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. Although specific data on ethyl 4-chloro-3-(trifluoromethyl)benzoate's antifungal activity is limited, the general trend suggests that its structural characteristics may confer similar benefits.

Environmental Interactions

The degradation of trifluoromethylated compounds by aerobic bacteria has been documented, indicating potential environmental interactions. This suggests that ethyl 4-chloro-3-(trifluoromethyl)benzoate may undergo biotransformation in microbial environments, which could have implications for its environmental persistence and toxicity.

Case Studies and Research Findings

- Synthesis and Pharmacological Evaluation :

-

Structure-Activity Relationship (SAR) :

- SAR studies have shown that the presence of trifluoromethyl groups in similar compounds can enhance their inhibitory effects on enzymes such as reverse transcriptase. This suggests that ethyl 4-chloro-3-(trifluoromethyl)benzoate may exhibit improved potency against specific biological targets compared to non-fluorinated analogs .

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Notes |

|---|---|---|

| Ethyl 4-chloro-3-(trifluoromethyl)benzoate | Potentially active | Similar compounds show enhanced activity |

| Salicylanilide derivatives | Significant | Enhanced antifungal properties observed |

| Sorafenib | High | Targets multiple kinases in cancer therapy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.